molecular formula C16H16N2O2S B5783831 N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5783831
M. Wt: 300.4 g/mol
InChI Key: BBCLLELHLRVPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a pyrrolidinone ring, a phenyl group, and a thiophene ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Incorporation of the Thiophene Ring: This could be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic properties and reactivity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15(11-14-6-3-9-21-14)17-12-4-1-5-13(10-12)18-8-2-7-16(18)20/h1,3-6,9-10H,2,7-8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCLLELHLRVPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.